3-Nitro Ropivacaine

Descripción general

Descripción

3-Nitro Ropivacaine is a derivative of Ropivacaine, a long-acting amide local anesthetic agent. Ropivacaine is widely used in clinical settings for local and regional anesthesia during surgeries and for acute pain management. The addition of a nitro group to the Ropivacaine molecule potentially modifies its pharmacological properties, making this compound an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro Ropivacaine typically involves the nitration of Ropivacaine. The process begins with the preparation of Ropivacaine, which is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and cyclization. The nitration step involves treating Ropivacaine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitro Ropivacaine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form different derivatives.

Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonic acids under acidic conditions.

Major Products Formed:

Reduction Products: Amino derivatives of Ropivacaine.

Substitution Products: Halogenated or sulfonated derivatives of Ropivacaine.

Aplicaciones Científicas De Investigación

3-Nitro Ropivacaine has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of nitration on the pharmacological properties of local anesthetics.

Biology: Research on its interactions with biological membranes and proteins helps in understanding its mechanism of action.

Industry: Used in the development of new formulations and delivery systems for local anesthetics.

Mecanismo De Acción

3-Nitro Ropivacaine, like Ropivacaine, exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. The nitro group may influence its interaction with sodium channels, potentially altering its potency and duration of action.

Comparación Con Compuestos Similares

Ropivacaine: The parent compound, widely used as a local anesthetic.

Bupivacaine: Another long-acting amide local anesthetic with similar uses but higher cardiotoxicity.

Levobupivacaine: An enantiomer of Bupivacaine with reduced cardiotoxicity.

Uniqueness of 3-Nitro Ropivacaine: The presence of the nitro group in this compound potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research. Its reduced toxicity and altered interaction with sodium channels may offer advantages over other local anesthetics.

Actividad Biológica

3-Nitro Ropivacaine is a derivative of the local anesthetic ropivacaine, which is primarily used for its analgesic properties in various medical procedures. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and effects on cellular processes, supported by relevant research findings and case studies.

Target of Action

this compound primarily targets voltage-gated sodium channels in nerve fibers. This action is crucial as it inhibits the conduction of nerve impulses, which is essential for its anesthetic effects.

Mode of Action

The compound works by blocking the generation and conduction of electrical impulses in nerves. It increases the threshold for electrical excitation, slows down the propagation of nerve impulses, and reduces the rate of rise of action potentials. This results in effective local anesthesia.

Pharmacokinetics

This compound undergoes extensive metabolism, predominantly through CYP1A2-mediated aromatic hydroxylation, leading to the formation of 3-OH-ropivacaine. This metabolic pathway is significant as it influences both the efficacy and safety profile of the drug.

Cellular Effects

Research has shown that this compound exhibits various cellular effects:

- Cell Viability : It has been observed to decrease cell viability in certain cell types.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, which can be critical for understanding its potential therapeutic applications.

- Apoptosis : It promotes apoptosis in specific cell lines, indicating its potential use in cancer therapy.

- Oxidative Stress and Mitochondrial Dysfunction : The compound has been linked to oxidative stress and mitochondrial dysfunction, which are important factors in various pathological conditions.

Comparative Analysis with Other Anesthetics

To understand the relative efficacy and safety of this compound compared to other local anesthetics like bupivacaine, a summary table is provided below:

| Parameter | This compound | Bupivacaine |

|---|---|---|

| Potency | Less potent | More potent |

| Cardiovascular Toxicity | Lower | Higher |

| Central Nervous System Toxicity | Lower | Higher |

| Duration of Action | Moderate | Long-lasting |

| Cell Viability Impact | Decreases viability | Varies by concentration |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Toxicity Assessment : A study found that this compound exhibited lower cytotoxic effects on chondrocytes compared to bupivacaine and lidocaine. This suggests a favorable safety profile for joint-related procedures .

- In Vitro Studies : Research indicated that this compound induced significant apoptosis in PC12 cells, highlighting its potential role in neuroprotective strategies or cancer treatment.

- Analgesic Efficacy : In clinical settings, this compound demonstrated effective analgesia with fewer side effects compared to traditional local anesthetics. Its lower potency may contribute to reduced risks of systemic toxicity while maintaining adequate pain control during surgical procedures .

Propiedades

IUPAC Name |

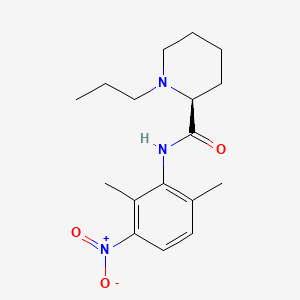

(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRANSHYISPICMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858199 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247061-07-0 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.